1-Pentylpiperazin-2-one

Description

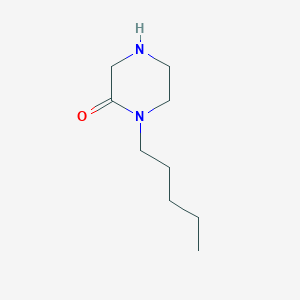

1-Pentylpiperazin-2-one is a six-membered heterocyclic compound featuring a piperazin-2-one core (a diketopiperazine analog) with a pentyl group substituted at the nitrogen position. The pentyl chain introduces significant lipophilicity, which influences physicochemical properties such as solubility, partition coefficient (logP), and membrane permeability.

Properties

CAS No. |

59702-11-3 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-pentylpiperazin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-2-3-4-6-11-7-5-10-8-9(11)12/h10H,2-8H2,1H3 |

InChI Key |

VKKFZFFHARJMSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCNCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a 1,2-diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of catalysts, such as palladium or iridium, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Pentylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Substituted piperazines.

Scientific Research Applications

1-Pentylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The substituents on the piperazin-2-one core significantly alter molecular properties. Key analogs include:

*Predicted using QSAR models for alkyl-substituted piperazines.

- Lipophilicity : The pentyl chain in this compound confers higher logP (~2.5) compared to aromatic analogs (e.g., 1.8 for 1-methyl-3-phenylpiperazin-2-one), enhancing its ability to cross lipid membranes but reducing aqueous solubility .

- Electronic Effects : Aryl substituents (e.g., phenyl, thiophen-2-yl) enable π-π stacking or hydrogen bonding, whereas alkyl chains like pentyl prioritize hydrophobic interactions .

Pharmacological and Therapeutic Potential

Piperazin-2-one derivatives exhibit diverse bioactivities:

- Antimicrobial Activity : Thiophene-substituted analogs (e.g., 1-(thiophen-2-yl)piperazin-2-one) demonstrate moderate antibacterial effects .

- Metabolic Stability : Trifluoromethyl groups (e.g., in ) enhance resistance to oxidative metabolism, extending half-life .

The pentyl chain in this compound may optimize blood-brain barrier penetration for CNS-targeted drugs but could reduce solubility-driven bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.